デルマディノン酢酸塩

概要

説明

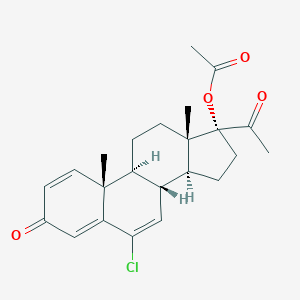

デルマディノン酢酸塩は、合成ステロイド性プロゲステロンおよび抗アンドロゲンです。 主に獣医学で、良性前立腺肥大、雄犬や雄猫の性的興奮、犬の肛門周囲腺腫瘍、およびホルモン駆動の犬の攻撃性などのアンドロゲン依存性疾患の治療に使用されます 。 デルマディノン酢酸塩は、デルマディノンの C17α 酢酸エステルであり、医療用として販売されたことはありません 。

科学的研究の応用

Delmadinone acetate has several scientific research applications, including:

作用機序

デルマディノン酢酸塩は、アンドロゲン受容体に結合し、5α-レダクターゼ酵素を阻害することによって効果を発揮します。5α-レダクターゼ酵素は、テストステロンをより強力なアンドロゲンであるジヒドロテストステロンに変換する触媒反応を担います 。 この阻害により、テストステロンの産生が減少し、アンドロゲン依存性組織の刺激が減少します。 さらに、デルマディノン酢酸塩は、抗性腺刺激ホルモン効果を有し、下垂体からの性腺刺激ホルモンの分泌を抑制します 。

生化学分析

Biochemical Properties

Delmadinone acetate is a progestogen with antigonadotropic effects, which means it can inhibit the production of gonadotropins . It also has antiandrogenic and antiestrogenic effects . Delmadinone acetate binds to the androgen receptor, and likely acts as an antagonist of this receptor .

Cellular Effects

Delmadinone acetate is used to treat androgen-dependent conditions in animals . It is most commonly used to treat benign prostatic hyperplasia . It can also be used to treat hypersexuality in male dogs and cats, perianal gland tumors in dogs, and hormone-driven aggression in dogs .

Molecular Mechanism

Delmadinone acetate exerts its effects at the molecular level through several mechanisms. It binds to the androgen receptor, likely acting as an antagonist . This means it prevents the receptor from activating, which inhibits the effects of androgens. It also has antigonadotropic effects, meaning it can inhibit the production of gonadotropins . This can reduce the production of sex hormones, further contributing to its antiandrogenic effects.

準備方法

デルマディノン酢酸塩は、1,4-アンドロスタジエンジオンを原料として合成できます。 合成経路には、塩素化、エステル化、アセチル化など、いくつかのステップが含まれます 。 反応条件は通常、塩素、無水酢酸、および触媒などの試薬の使用を伴い、反応を促進します。 工業生産方法では、同様のステップが採用される場合がありますが、より大きな規模で、より高い収率と純度を得るために最適化された条件で実施されます 。

化学反応解析

デルマディノン酢酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 使用する試薬と条件に応じて、さまざまな生成物を生成するために酸化できます。

還元: 還元反応は、化合物に存在する官能基を修飾できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬に依存します 。

科学研究への応用

デルマディノン酢酸塩は、次のようないくつかの科学研究への応用があります。

化学反応の分析

Delmadinone acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific positions on the steroid backbone, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

デルマディノン酢酸塩は、クロルマディノン酢酸塩、シプロテロン酢酸塩、ヒドロキシプロゲステロンカプロエート、メドロキシプロゲステロン酢酸塩、メゲストロール酢酸塩などの他のステロイド性抗アンドロゲンおよびプロゲステロンと類似しています。

- クロルマディノン酢酸塩

- シプロテロン酢酸塩

- ヒドロキシプロゲステロンカプロエート

- メドロキシプロゲステロン酢酸塩

- メゲストロール酢酸塩

- オステロン酢酸塩

これらの化合物と比較して、デルマディノン酢酸塩は、特定の獣医学的用途と、C6 位に塩素原子と C17α 位に酢酸エステルを含む独自の化学構造においてユニークです 。

生物活性

Delmadinone acetate (DMA) is a synthetic progestin and antiandrogen predominantly used in veterinary medicine. It is primarily indicated for the treatment of androgen-dependent conditions in animals, such as benign prostatic hyperplasia (BPH) and hypersexuality in male dogs. This article delves into the biological activity of DMA, exploring its pharmacodynamics, clinical applications, and effects on various physiological parameters.

Chemical Structure and Pharmacology

Chemical Properties:

- IUPAC Name: 1-dehydrochlormadinone acetate

- Molecular Formula: CHClO

- Molar Mass: 402.92 g/mol

DMA is characterized by a chlorine atom at the C6 position, double bonds between C1-C2 and C6-C7, and an acetate ester at the C17α position. These modifications confer its progestogenic and antiandrogenic properties, allowing it to bind to androgen receptors and act as an antagonist.

Pharmacodynamics:

DMA exhibits antigonadotropic effects, inhibiting the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to adrenal suppression. This mechanism is crucial for its therapeutic action but raises concerns regarding potential glucocorticoid insufficiency during treatment .

Effects on Hormonal Regulation

A study involving normal male dogs demonstrated that administration of DMA leads to significant suppression of both basal and stimulated cortisol levels following ACTH administration. The study involved administering DMA at a dosage of 1.5 mg/kg subcutaneously over several weeks, with blood samples taken to measure ACTH, cortisol, glucose, insulin, and growth hormone levels . Key findings include:

- Adrenal Suppression: Notable reduction in cortisol secretion was observed after just one dose.

- ACTH Levels: Plasma ACTH concentrations decreased significantly post-treatment.

- Glucose Tolerance: No significant effects were noted on glucose tolerance or serum growth hormone levels.

Case Studies

-

Treatment of Benign Prostatic Hyperplasia (BPH):

A multicenter randomized clinical trial compared DMA with osaterone acetate for treating BPH in dogs. Both treatments were effective in reducing clinical signs of BPH; however, osaterone exhibited a faster reduction in prostate volume . -

Hypersexuality Treatment:

In a study involving 21 intact male dogs with hypersexuality or BPH, DMA was administered at doses ranging from 3 to 5 mg/kg. The recovery rates were recorded as follows:

Summary of Research Findings

| Study Focus | Dosage | Results |

|---|---|---|

| Adrenal Function | 1.5 mg/kg | Significant suppression of cortisol and ACTH levels; no effect on glucose tolerance |

| BPH Treatment | 3 mg/kg | Similar efficacy to osaterone; faster prostate volume reduction with osaterone |

| Hypersexuality | 3-5 mg/kg | Recovery rates: 50% (1st), 25% (2nd); average recovery periods varied |

Safety Profile and Side Effects

While DMA is generally well-tolerated, potential adverse effects include glucocorticoid insufficiency due to adrenal suppression. Dogs treated with DMA may be at risk during stressful events if adrenal function is compromised . Minor side effects observed include transient changes in appetite and behavior.

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h5,8,11-12,16-18H,6-7,9-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBCCZZJVKUAMX-DFXBJWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160018 | |

| Record name | Delmadinone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13698-49-2 | |

| Record name | Delmadinone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13698-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delmadinone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delmadinone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delmadinone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELMADINONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92833M0LD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。